An In-Depth Technical Guide to the Physicochemical Properties of 1-Isobutyl-1H-imidazole-5-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 1-Isobutyl-1H-imidazole-5-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of the core physicochemical properties of 1-Isobutyl-1H-imidazole-5-carboxylic acid. In the landscape of medicinal chemistry and drug discovery, a thorough understanding of a compound's physical and chemical characteristics is a non-negotiable prerequisite for advancing a molecule from a preliminary hit to a viable clinical candidate. Properties such as ionization constant (pKa), lipophilicity (LogP), and aqueous solubility are not mere data points; they are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, governing its absorption, distribution, metabolism, and excretion (ADME). This guide synthesizes theoretical principles with actionable experimental protocols, offering a framework for the robust characterization of this and similar heterocyclic compounds.
Section 1: Molecular and Structural Properties
1-Isobutyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound featuring an imidazole core, a carboxylic acid functional group, and an isobutyl substituent. The interplay between the acidic carboxyl group, the potentially basic imidazole ring, and the lipophilic isobutyl chain dictates its overall physicochemical behavior.
| Property | Value | Source |
| IUPAC Name | 1-(2-methylpropyl)-1H-imidazole-5-carboxylic acid | - |
| CAS Number | 1494010-53-5 | [1][2] |
| Molecular Formula | C₈H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 168.19 g/mol | [1][2] |
| SMILES | CC(C)CN1C=NC=C1C(O)=O | [1] |
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}
Caption: Chemical structure of 1-Isobutyl-1H-imidazole-5-carboxylic acid.
Section 2: Ionization Constant (pKa)
The pKa value is a measure of the tendency of a molecule to donate a proton.[3] For a drug candidate, it is a paramount parameter influencing aqueous solubility and membrane permeability, as the charge state of a molecule changes with pH.[4] This compound possesses two key ionizable centers: the carboxylic acid group, which is acidic, and the imidazole ring, which can act as a base. Determining the pKa values associated with these groups is essential for predicting the compound's behavior in physiological environments.
Causality in Experimental Design: Potentiometric Titration
Potentiometric titration is a robust and widely accepted method for pKa determination.[5] The underlying principle is to monitor the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The resulting titration curve reveals inflection points that correspond to the pKa values of the ionizable groups.[5]
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Experimental Protocol: Potentiometric Titration
-
System Preparation:
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a solution of 0.15 M potassium chloride (KCl). The KCl is crucial for maintaining a constant ionic strength throughout the titration, which prevents fluctuations in activity coefficients.[5] The final concentration of the analyte should be approximately 1 mM.
-
Place the solution in a reaction vessel equipped with a magnetic stirrer.
-
Purge the solution with nitrogen gas. This step is essential to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of the analyte by introducing an additional acidic species.[5]
-
-
Titration Procedure:
-
Immerse the calibrated pH electrode into the stirred sample solution.
-
Begin the titration by adding small, precise increments of the 0.1 M NaOH titrant to determine the acidic pKa (carboxylic acid).
-
After each addition, allow the pH reading to stabilize (e.g., drift < 0.01 pH units per minute) before recording the value. This ensures that the measurement reflects the equilibrium state of the solution.[5]
-
Continue the titration well past the equivalence point to capture the full sigmoidal curve.
-
Repeat the process in a separate experiment using 0.1 M HCl as the titrant to determine the basic pKa (imidazole ring).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[5]
-
Perform at least three independent titrations and calculate the average pKa value and standard deviation to ensure reproducibility.[5]
-
Section 3: Lipophilicity (LogP & LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ability to cross biological membranes.[6] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds like 1-Isobutyl-1H-imidazole-5-carboxylic acid, the distribution coefficient (LogD) is more physiologically relevant as it considers the partitioning of all ionic species at a specific pH.[7] A computed LogP value for this compound is 1.2373.[1]
Causality in Experimental Design: The Shake-Flask Method
The shake-flask method is the traditional "gold standard" for LogP and LogD determination due to its direct measurement of partitioning at equilibrium.[8] The method involves dissolving the compound in a biphasic system of n-octanol and an aqueous buffer, allowing it to partition, and then quantifying the concentration in each phase. The choice of n-octanol is deliberate; its amphiphilic nature serves as a reasonable surrogate for the lipid bilayer of cell membranes.
Caption: Workflow for LogP/LogD determination via the shake-flask method.
Detailed Experimental Protocol: Shake-Flask Method
-
System Preparation:
-
Prepare the desired aqueous phase (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD determination, or pure water for LogP).
-
Pre-saturate the n-octanol with the aqueous phase and vice-versa by mixing them vigorously and allowing the layers to separate. This is a critical step to ensure that the partitioning equilibrium is not influenced by the mutual, albeit slight, miscibility of the solvents.[8]
-
-
Sample Preparation and Partitioning:
-
Add a small, accurately measured amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and aqueous phases.
-
Seal the vial and agitate it at a constant temperature for a sufficient period (typically ranging from 1 to 24 hours) to ensure that equilibrium is fully established.[9]
-
-
Phase Separation and Quantification:
-
After agitation, centrifuge the vial to achieve a clean and complete separation of the two phases.[9]
-
Carefully withdraw an aliquot from each phase, taking extreme care not to disturb the interface.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] A calibration curve with standards of known concentrations must be prepared for accurate quantification.
-
-
Calculation:
-
The partition coefficient (P or D) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The final value is expressed as its base-10 logarithm: LogP or LogD = log₁₀([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).[6]
-
Section 4: Aqueous Solubility
Aqueous solubility is a fundamental property that dictates the maximum concentration of a drug that can be achieved in solution, directly impacting its absorption and bioavailability.[10] Low solubility is a major hurdle in drug development. It is important to distinguish between thermodynamic solubility, which is the true equilibrium value, and kinetic solubility, a faster measurement often used in high-throughput screening.[10][11] For a definitive characterization, thermodynamic solubility is the preferred metric.
Causality in Experimental Design: Equilibrium Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is also a shake-flask method.[10] By adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over an extended period, one can be confident that the resulting solution is truly saturated. This method avoids the potential for supersaturation artifacts that can occur in kinetic assays where the compound is first dissolved in an organic solvent like DMSO.[10]
Caption: Workflow for thermodynamic solubility determination.
Detailed Experimental Protocol: Thermodynamic Solubility
-
Sample Preparation and Equilibration:
-
Add an excess amount of the solid 1-Isobutyl-1H-imidazole-5-carboxylic acid to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4). The presence of excess solid is visually confirmed and is necessary to ensure saturation is reached.
-
Seal the vial and agitate it (e.g., on a shaker or rotator) at a controlled, constant temperature for an extended period, typically 24 to 72 hours. This long incubation ensures the system reaches thermodynamic equilibrium.[9][10]
-
-
Separation and Quantification:
-
Following equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation to pellet the bulk solid, followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PTFE syringe filter) to remove any remaining fine particles.[9]
-
Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method like HPLC-UV or LC-MS.
-
-
Data Reporting:
-
The measured concentration represents the thermodynamic solubility of the compound under the specified conditions (pH, temperature) and is typically reported in units of µg/mL or µM.
-
Section 5: Other Key Physical Properties
Melting Point (M.P.)
The melting point is the temperature at which a solid turns into a liquid. It is a fundamental indicator of a compound's purity and provides insight into its crystal lattice energy and solid-state stability. While specific experimental data for 1-Isobutyl-1H-imidazole-5-carboxylic acid is not widely published, its determination is straightforward using the open capillary method, where the temperature range over which the solid melts is observed in a calibrated apparatus.[12]
Topological Polar Surface Area (TPSA)
TPSA is a calculated property that sums the surface areas of all polar atoms (primarily oxygen and nitrogen) in a molecule. It is a powerful predictor of passive molecular transport through membranes. A computed TPSA value for this compound is 55.12 Ų .[1] This value is generally considered favorable for good cell permeability.
Section 6: Summary of Physicochemical Properties
The following table consolidates the known and predicted physicochemical properties of 1-Isobutyl-1H-imidazole-5-carboxylic acid, providing a comprehensive profile for drug development professionals.
| Parameter | Value / Method | Significance in Drug Development |
| Molecular Weight | 168.19 g/mol [1][2] | Affects diffusion and size-based permeability. |
| pKa (acidic) | To be determined (Potentiometric Titration) | Governs solubility and charge state in the stomach and intestine. |
| pKa (basic) | To be determined (Potentiometric Titration) | Influences charge state and interactions in physiological pH. |
| LogP (computed) | 1.2373[1] | Predicts lipophilicity and membrane permeability. |
| LogD at pH 7.4 | To be determined (Shake-Flask Method) | Physiologically relevant measure of lipophilicity for an ionizable compound. |
| Aqueous Solubility | To be determined (Thermodynamic Shake-Flask) | Critical for absorption and achieving therapeutic concentrations. |
| Melting Point | To be determined (Open Capillary Method) | Indicator of purity, stability, and crystal packing energy. |
| TPSA (computed) | 55.12 Ų[1] | Predicts passive transport across cell membranes. |
| H-Bond Donors | 1[1] | Influences solubility and receptor binding. |
| H-Bond Acceptors | 3[1] | Influences solubility and receptor binding. |
| Rotatable Bonds | 3[1] | Impacts conformational flexibility and binding affinity. |
Conclusion
The physicochemical properties of 1-Isobutyl-1H-imidazole-5-carboxylic acid present a profile characteristic of a small molecule with potential for oral bioavailability. The presence of both acidic and basic centers necessitates a careful experimental determination of its pKa values to fully predict its behavior in vivo. Its computed LogP and TPSA values are within ranges typically associated with good membrane permeability. The provided experimental protocols offer a robust, self-validating framework for obtaining the precise data required for informed decision-making in a drug discovery pipeline. A comprehensive understanding of these foundational properties is the cornerstone upon which successful drug development is built.
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